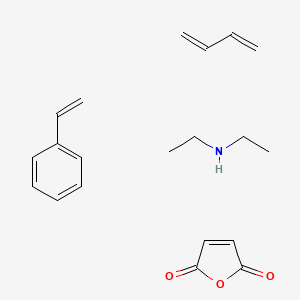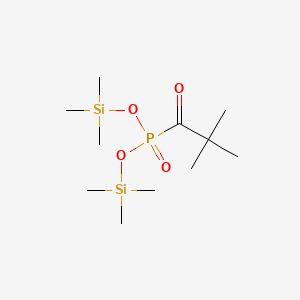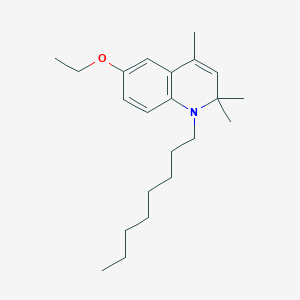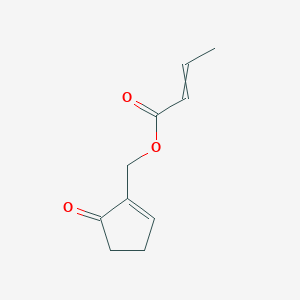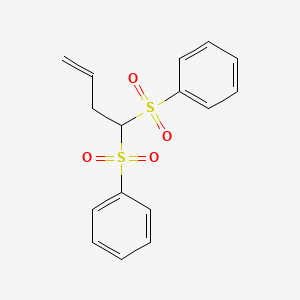
1,1'-(But-1-ene-4,4-diyldisulfonyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene is a chemical compound with the molecular formula C16H16O4S2 It is known for its unique structure, which includes a butene backbone with two sulfonyl groups attached to benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene typically involves the reaction of butene derivatives with sulfonyl chloride compounds in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions, leading to more efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
- 1,1-Bis(phenylsulfonyl)ethylene
- 1,1’-(2-Butene-1,2-diyldisulfonyl)dibenzene
Comparison: 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene is unique due to its specific butene backbone and the positioning of the sulfonyl groups. Compared to 1,1-Bis(phenylsulfonyl)ethylene, it has a different spatial arrangement, which can lead to distinct chemical reactivity and biological activity. The presence of the butene backbone also differentiates it from 1,1’-(2-Butene-1,2-diyldisulfonyl)dibenzene, which has a different configuration and potentially different applications.
Propiedades
Número CAS |
100780-24-3 |
|---|---|
Fórmula molecular |
C16H16O4S2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)but-3-enylsulfonylbenzene |
InChI |
InChI=1S/C16H16O4S2/c1-2-9-16(21(17,18)14-10-5-3-6-11-14)22(19,20)15-12-7-4-8-13-15/h2-8,10-13,16H,1,9H2 |
Clave InChI |
GFOCBTRDQSQPQO-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


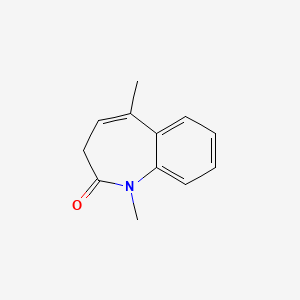

![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
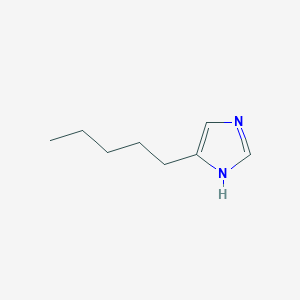
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
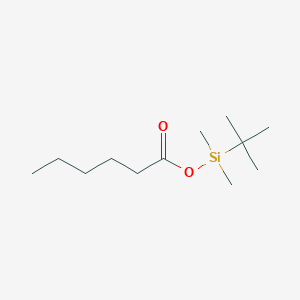
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
